molecular formula C11H8F2N2O3 B4312868 1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone

1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone

Cat. No.: B4312868
M. Wt: 254.19 g/mol
InChI Key: USSDECOBBGWOKB-UHFFFAOYSA-N
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Description

1-(6,7-Difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone is a chemical compound with the molecular formula C11H8F2N2O3. It is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone typically involves the reaction of 6,7-difluoro-3-methylquinoxaline-2,4-dione with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures .

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-(6,7-Difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6,7-difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 1-(6,7-Difluoro-3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone is unique due to the presence of both fluorine atoms and the ethanone group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(6,7-difluoro-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O3/c1-5-11(6(2)16)15(18)10-4-8(13)7(12)3-9(10)14(5)17/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDECOBBGWOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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